2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a central imidazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further functionalized with a 5-methylisoxazol-3-yl group.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-10-20(26-30-14)25-21(28)13-31-22-24-12-19(15-6-8-18(29-2)9-7-15)27(22)17-5-3-4-16(23)11-17/h3-12H,13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJCFZNHAOLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole core. The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the thioacetamide linkage, which is achieved through a nucleophilic substitution reaction with the isoxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The thioacetamide linkage may play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Compound A : 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1226429-41-9)
- Key Differences :
- The imidazole 1-position substituent is 4-chlorophenyl (vs. 3-chlorophenyl in the target compound).
- The 5-position substituent is phenyl (vs. 4-methoxyphenyl).
- Impact: The 4-chlorophenyl group in Compound A may enhance steric hindrance compared to the 3-chlorophenyl isomer in the target compound.
Compound B : 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4)
- Key Differences :
- The 5-position substituent is p-tolyl (methyl-substituted phenyl).
- The acetamide is linked to a thiazol-2-yl group (vs. 5-methylisoxazol-3-yl in the target compound).
- The thiazole ring (aromatic with sulfur and nitrogen) introduces distinct electronic and hydrogen-bonding properties compared to the isoxazole moiety .
Heterocyclic Acetamide Moieties
- Key Insight : The thiazole in Compound B may improve interactions with biological targets requiring sulfur or nitrogen coordination, whereas the isoxazole in the target compound and Compound A could favor targets sensitive to oxygen-based motifs.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps include:
- Imidazole ring formation : Requires controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Thioacetamide linkage : Achieved via reaction of imidazole-2-thiol derivatives with chloroacetamide intermediates, often using potassium carbonate as a base .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques validate the compound’s structural identity?
- Thin-layer chromatography (TLC) : Monitors reaction progress using Rf values .
- Nuclear magnetic resonance (NMR) : Confirms substituent positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (MS) : Verifies molecular weight (C₂₃H₂₀ClN₃O₃S, MW 465.94 g/mol) .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance yield (e.g., from 60% to >85%) .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for imidazole ring stability .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 12 hours conventional) .
Q. How do structural analogs influence bioactivity, and how can SAR studies be designed?
- Key structural variations :
| Substituent Position | Modification Example | Observed Effect | Reference |
|---|---|---|---|
| Imidazole C-1 | 3-Chlorophenyl vs. p-tolyl | Alters target selectivity (e.g., COX-2 inhibition) | |
| Acetamide N-substituent | 5-Methylisoxazol-3-yl vs. thiazol-2-yl | Impacts solubility and pharmacokinetics (logP 2.1 vs. 3.5) |
- SAR methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Formulation adjustments : Encapsulate in liposomes to enhance bioavailability if poor in vivo absorption is observed .
- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) from rodent studies .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s mechanism of action?
- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins .
- Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- Structural biology : Co-crystallize with suspected targets (e.g., kinases) for X-ray diffraction studies .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?
- Non-linear regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response) .
- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (p < 0.05 significance threshold) .
Critical Challenges in Research
Q. How can researchers address low solubility in aqueous buffers during bioassays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO final concentration) .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity .
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- HPLC purity checks : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
